

Technical Guide: LCMS Analysis of Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH

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Compound of Interest

Compound Name: *Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical characterization of **Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH**, a key intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers.^{[1][2]} Due to the limited availability of public data for this specific molecule, this guide synthesizes available information and presents representative methodologies for its analysis by Liquid Chromatography-Mass Spectrometry (LCMS).

Core Compound Data

Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH is a derivative of glycine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and incorporating a cyclopropane moiety.^{[1][3]} Such structures are of interest in drug development, particularly in the design of linkers for ADCs. The cyclopropane ring introduces conformational rigidity, which can be advantageous in peptide and linker design.^[4]

A certificate of analysis for this compound confirms its identity and purity.^[3] The key physical and chemical properties are summarized below.

Property	Value	Source
Chemical Name	3,10-Dioxa-5,8-diazaundecanoic acid, 2-cyclopropyl-11-(9H-fluoren-9-yl)-6,9-dioxo-	[3]
Molecular Formula	C23H24N2O6	[3]
Molecular Weight	424.45 g/mol	[3]
Purity (by LCMS)	95.0%	[3]
Appearance	White to off-white solid	[3]
Storage	4°C, stored under nitrogen	[3]

Experimental Protocol: LCMS Analysis

The following is a representative protocol for the LCMS analysis of **Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH**. This protocol is based on established methods for the analysis of Fmoc-protected amino acids and non-canonical amino acids.[5][6][7]

1. Sample Preparation

- Prepare a stock solution of the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN).
- For analysis, dilute the stock solution to a final concentration of approximately 1 mg/mL in a mixture of water and acetonitrile.

2. Liquid Chromatography (LC) Conditions

- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating the compound from potential impurities.
- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions

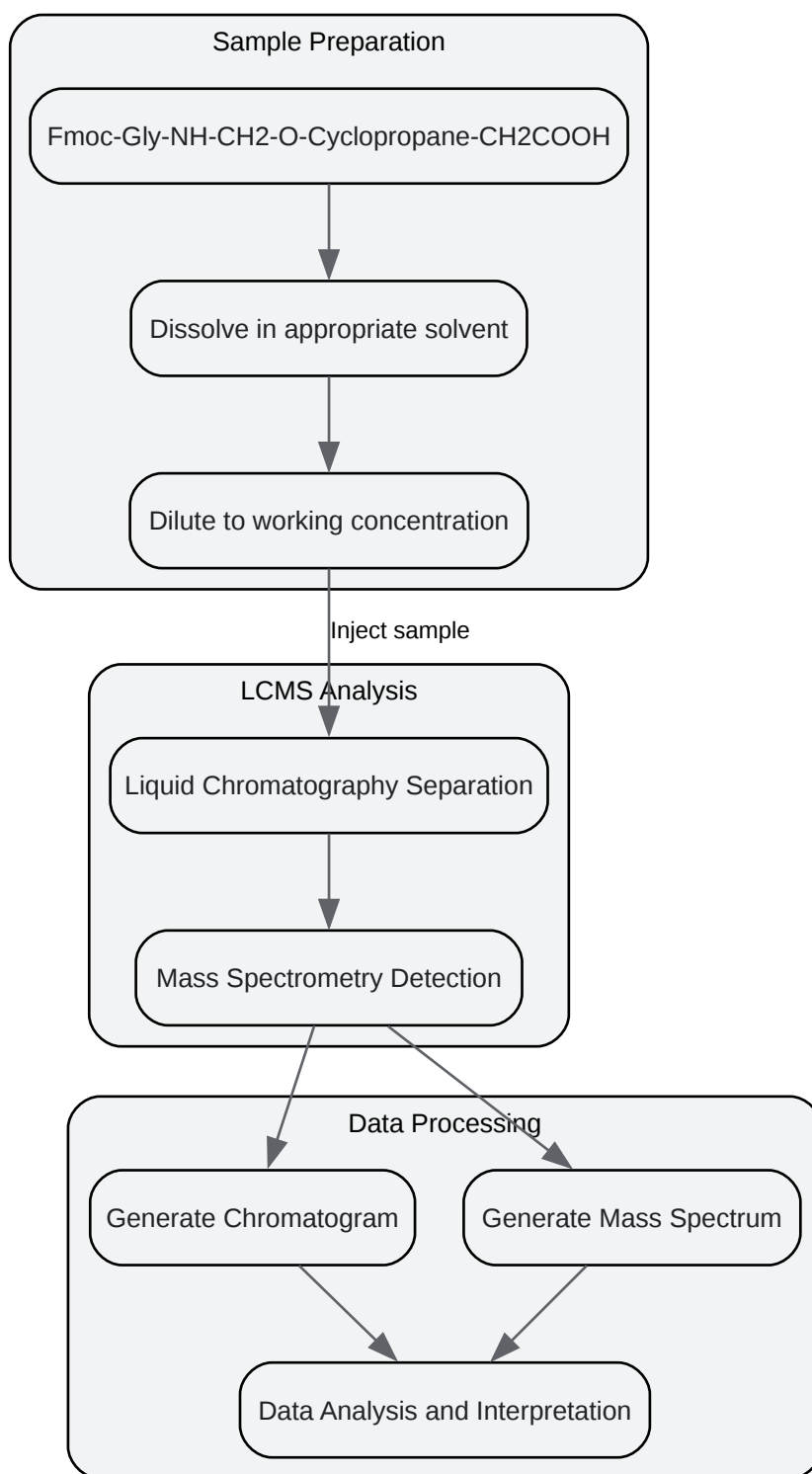
- Instrument: A mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.
- Scan Range: A scan range of m/z 100-1000 should be sufficient to detect the parent ion and potential fragments.
- Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity.

Data Analysis and Interpretation

The expected protonated molecule $[M+H]^+$ for **Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH** would have a mass-to-charge ratio (m/z) of approximately 425.45. The presence of this ion in the mass spectrum would confirm the identity of the compound. The purity of the sample can be determined from the relative area of the main peak in the LC chromatogram.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel compound like **Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH** using LCMS.



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Caption: A generalized workflow for LCMS analysis.

This guide provides a foundational understanding of the LCMS analysis of **Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH**. For specific applications, optimization of the described protocols may be necessary.

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